6-Methoxy-2-(4-propylbenzoyl)pyridine chemical properties
6-Methoxy-2-(4-propylbenzoyl)pyridine chemical properties
An In-Depth Technical Guide to 6-Methoxy-2-(4-propylbenzoyl)pyridine: Synthesis, Properties, and Applications
Abstract
6-Methoxy-2-(4-propylbenzoyl)pyridine is a substituted acylpyridine that incorporates several key structural motifs of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthetic pathway, predicted spectroscopic data, and an analysis of its chemical reactivity. The document explores the challenges and strategic solutions for the synthesis of 2-acylpyridines and discusses the potential applications of the title compound as a versatile building block for drug discovery and the development of novel functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction
The pyridine ring is a foundational scaffold in pharmaceutical sciences, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1][2][3] When functionalized, the pyridine core gives rise to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Within this class, 2-acylpyridines are particularly valuable intermediates, serving as precursors for more complex molecular architectures.[5] The inclusion of a methoxy substituent, as seen in 6-Methoxy-2-(4-propylbenzoyl)pyridine, further modulates the electronic properties of the pyridine ring. The methoxy group is known to influence the basicity of the pyridine nitrogen, which can be a critical factor in reactions that are sensitive to pH or catalysis.[6] Furthermore, methoxypyridine derivatives have been explored as potent biological agents, including gamma-secretase modulators and tubulin polymerization inhibitors.[7][8] This guide provides a detailed technical examination of 6-Methoxy-2-(4-propylbenzoyl)pyridine, consolidating its known physicochemical properties and offering expert insights into its synthesis, characterization, and potential utility.
Physicochemical and Structural Properties
6-Methoxy-2-(4-propylbenzoyl)pyridine (CAS No. 1187164-37-9) is a molecule defined by the fusion of a 6-methoxypyridine core with a 4-propylphenyl ketone.[9][10] This structure results in a unique combination of electronic and steric features that dictate its chemical behavior.
| Property | Value | Source |
| CAS Number | 1187164-37-9 | [10] |
| Molecular Formula | C₁₆H₁₇NO₂ | [9][10] |
| Molecular Weight | 255.31 g/mol | [10] |
| Predicted pKa | 1.76 ± 0.10 | [10] |
| XLogP3-AA | 4.2 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Rotatable Bond Count | 5 | [10] |
The molecule's structure features a pyridine ring substituted with an electron-donating methoxy group at the 6-position and an electron-withdrawing benzoyl group at the 2-position. This push-pull electronic arrangement influences the reactivity of the pyridine core. The five rotatable bonds, particularly the bond between the pyridine ring and the carbonyl carbon, allow for conformational flexibility, which can be crucial for molecular recognition in biological systems.
Synthesis and Mechanistic Considerations
The synthesis of 2-acylpyridines presents unique challenges. Standard electrophilic aromatic substitution methods like the Friedel-Crafts acylation are generally ineffective for pyridines.[11] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction preferentially coordinates with the basic lone pair of the pyridine nitrogen, forming a highly deactivated pyridinium salt that is resistant to acylation.[11][12][13]
Consequently, alternative strategies are required. A robust and regioselective approach involves the acylation of a metalated pyridine derivative. This method circumvents the need for a Lewis acid catalyst and provides excellent control over the site of functionalization.
Proposed Synthetic Protocol: Acylation via a Lithiated Intermediate
This protocol outlines a plausible and efficient synthesis starting from commercially available 2-bromo-6-methoxypyridine. The core of this strategy is a halogen-metal exchange to generate a potent nucleophile, which is then trapped by an appropriate acylating agent.
Step 1: Generation of 2-Lithio-6-methoxypyridine In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), a solution of 2-bromo-6-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C using a dry ice/acetone bath. To this solution, n-butyllithium (1.05 eq., solution in hexanes) is added dropwise, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Causality: The extremely low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent. The halogen-metal exchange is kinetically favored over deprotonation at this temperature.
Step 2: Acylation with 4-Propylbenzoyl Chloride A solution of 4-propylbenzoyl chloride (1.1 eq.) in anhydrous THF is added dropwise to the cold solution of 2-lithio-6-methoxypyridine. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Causality: Using an acyl chloride provides a highly electrophilic carbon for the nucleophilic attack by the lithiated pyridine, ensuring an efficient C-C bond formation.
Step 3: Workup and Purification The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Methoxy-2-(4-propylbenzoyl)pyridine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 6-Methoxy-2-(4-propylbenzoyl)pyridine.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on the analysis of its functional groups and data from structurally analogous compounds.[14][15][16]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-4 | 7.7 - 7.9 | t | 1H | Triplet due to coupling with H-3 and H-5. Deshielded by proximity to N and C=O. |
| Pyridine H-3 | 7.4 - 7.6 | d | 1H | Doublet due to coupling with H-4. |
| Pyridine H-5 | 6.8 - 7.0 | d | 1H | Doublet due to coupling with H-4. Shielded by the OMe group. |
| Benzoyl H-2', H-6' | 7.9 - 8.1 | d | 2H | Ortho to the carbonyl group, significantly deshielded. |
| Benzoyl H-3', H-5' | 7.2 - 7.4 | d | 2H | Meta to the carbonyl group. |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | 3H | Characteristic singlet for a methoxy group on an aromatic ring. |
| Propyl (-CH₂CH₂CH₃) | 2.6 - 2.8 | t | 2H | Benzylic methylene, triplet coupling to adjacent CH₂. |
| Propyl (-CH₂CH₂CH₃) | 1.6 - 1.8 | sextet | 2H | Methylene group coupled to two adjacent methylenes. |
| Propyl (-CH₂CH₂CH₃) | 0.9 - 1.1 | t | 3H | Terminal methyl group, triplet coupling to adjacent CH₂. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
| Carbonyl (C=O) | 190 - 195 | Characteristic chemical shift for a diaryl ketone. |
| Pyridine C-6 | 163 - 166 | Attached to the electronegative oxygen atom. |
| Pyridine C-2 | 153 - 156 | Attached to the carbonyl group and nitrogen. |
| Pyridine C-4 | 138 - 141 | Aromatic CH carbon in the pyridine ring. |
| Benzoyl C-1' | 135 - 138 | Quaternary carbon attached to the carbonyl group. |
| Benzoyl C-4' | 145 - 148 | Quaternary carbon attached to the propyl group. |
| Benzoyl C-2', C-6' | 129 - 132 | Aromatic CH carbons ortho to the carbonyl. |
| Benzoyl C-3', C-5' | 128 - 130 | Aromatic CH carbons meta to the carbonyl. |
| Pyridine C-3, C-5 | 110 - 120 | Aromatic CH carbons in the pyridine ring. |
| Methoxy (-OCH₃) | 53 - 56 | Characteristic shift for a methoxy carbon. |
| Propyl (-CH₂CH₂CH₃) | 37 - 40 | Benzylic carbon. |
| Propyl (-CH₂CH₂CH₃) | 23 - 26 | Central methylene carbon. |
| Propyl (-CH₂CH₂CH₃) | 13 - 15 | Terminal methyl carbon. |
Mass Spectrometry & IR Spectroscopy
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 255. Key fragmentation patterns would likely include the loss of the propyl group (m/z 212) and cleavage at the benzoyl bond, yielding fragments corresponding to the 4-propylbenzoyl cation (m/z 147) and the 6-methoxypyridinyl radical.
-
Infrared (IR) Spectroscopy: Key absorption bands would be predicted around 1660-1680 cm⁻¹ for the C=O (ketone) stretch, 1580-1600 cm⁻¹ for C=C and C=N ring stretching, and a strong band around 1250-1300 cm⁻¹ for the C-O (ether) stretch.
Chemical Reactivity and Potential Transformations
The molecule possesses multiple reactive sites, making it a versatile precursor for further chemical modification.
-
Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack. It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a chiral center. It can also serve as a site for Grignard or Wittig reactions to further elaborate the carbon skeleton.
-
Pyridine Nitrogen: The nitrogen atom retains some basicity and can be protonated in acidic media or alkylated to form a quaternary pyridinium salt. It can also be oxidized to an N-oxide using reagents like m-CPBA, which alters the electronic properties and reactivity of the pyridine ring.
-
Aromatic Rings: The 4-propylphenyl ring is activated towards electrophilic aromatic substitution by the alkyl group (an ortho-, para-director). The methoxypyridine ring is also activated by the methoxy group, though its reactivity is complicated by the presence of the deactivating benzoyl group and the ring nitrogen.
Diagram of Key Reactive Sites
Caption: Key reactive sites on the 6-Methoxy-2-(4-propylbenzoyl)pyridine molecule.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 6-Methoxy-2-(4-propylbenzoyl)pyridine make it an attractive scaffold for medicinal chemistry programs. The pyridine core is a "privileged structure," frequently found in FDA-approved drugs.[1][3] Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for favorable interactions with biological targets.
The diaryl ketone motif is also present in numerous biologically active compounds. This particular arrangement could serve as a lead structure for the development of:
-
Enzyme Inhibitors: The ketone could interact with active site residues, while the flanking aromatic rings explore hydrophobic pockets.
-
Receptor Modulators: The molecule's shape and electronic distribution may allow it to bind to various cell surface or nuclear receptors.
-
Anticancer Agents: As noted, related methoxypyridine structures have shown promise as tubulin polymerization inhibitors, a validated anticancer strategy.[8]
This compound serves as an excellent starting point for generating a chemical library. By modifying the propyl group, altering substituents on the phenyl ring, or transforming the ketone, chemists can rapidly produce a diverse set of analogs for high-throughput screening to identify novel therapeutic leads.
Conclusion
6-Methoxy-2-(4-propylbenzoyl)pyridine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While its synthesis requires strategies beyond classical Friedel-Crafts acylation, methods based on metalated pyridine intermediates offer a reliable and regioselective route. Its predicted spectroscopic properties align well with its structure, and its multiple reactive sites provide ample opportunity for further chemical diversification. Given the prevalence of its core motifs in pharmacologically active agents, this compound represents a valuable tool for researchers aiming to develop next-generation therapeutics and functional materials.
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